molecular formula C8H9FN2 B7963424 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine

3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B7963424
M. Wt: 152.17 g/mol
InChI Key: SIPRQIJRIWNBEA-UHFFFAOYSA-N
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Description

3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine is a fluorinated derivative of the 1,6-naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multi-step processes. One common method includes the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid, which has been studied both theoretically and experimentally . This reaction allows for the regio- and stereoselective synthesis of tetrahydro-1,6-naphthyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible functionalities.

    Substitution: This reaction can replace a fluorine atom with other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds .

Scientific Research Applications

3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, its anti-HIV activity is attributed to its ability to inhibit the HIV-1 integrase enzyme, which is crucial for viral replication . The compound binds to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on the enzyme, thereby preventing the integration of viral DNA into the host genome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-fluorinated counterparts. This fluorination can also enhance its biological activity and binding affinity to specific molecular targets.

Properties

IUPAC Name

3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPRQIJRIWNBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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